molecular formula C19H24N4O2 B2883528 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797717-93-1

4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No. B2883528
CAS RN: 1797717-93-1
M. Wt: 340.427
InChI Key: APBFOGPLBIDGRU-UHFFFAOYSA-N
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Description

4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer research. EPPB is a small molecule inhibitor that targets the protein kinase activity of the oncogenic transcription factor, STAT3.

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are crucial in drug design, serving as building blocks for numerous pharmaceuticals. The piperidine moiety in the compound can be utilized to synthesize new drugs with potential pharmacological activities. Recent advances in the synthesis of piperidine derivatives have expanded their application in creating novel therapeutic agents .

Pharmacological Applications

The pyrimidine ring is a common feature in many drugs and plays a significant role in the pharmaceutical industry. Compounds with this structure have been used to develop medications for a variety of diseases, including tuberculosis, where substituted pyrimidine derivatives have shown anti-tubercular activity .

Biological Activity Studies

The combination of piperidine and pyrimidine structures in this compound suggests a high potential for biological activity. It can be used as a substrate for studying multicomponent reactions and biological evaluations of potential drugs containing these moieties .

Chemical Synthesis Methods

This compound can be employed in research focusing on the development of fast and cost-effective methods for the synthesis of substituted piperidines, which are important for modern organic chemistry .

Molecular Target Identification

The pyrimidine component of the compound can be used to identify new molecular targets for drug development. For instance, pyrimidine derivatives have been used to target Mycobacterium tuberculosis in the search for potent anti-tubercular agents .

ALK Inhibitor Development

Pyrimidine derivatives have been identified as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), which is a therapeutic target for treating certain types of non-small cell lung cancer. The compound could serve as a starting point for the synthesis of ALK inhibitors .

properties

IUPAC Name

4-ethoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBFOGPLBIDGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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